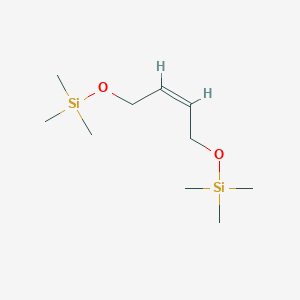
3,8-Dioxa-2,9-disiladec-5-ene, 2,2,9,9-tetramethyl-, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-1,4-Bis(trimethylsiloxy)-2-butene is an organosilicon compound with the molecular formula C10H24O2Si2. This compound is characterized by the presence of two trimethylsiloxy groups attached to a butene backbone. It is a versatile intermediate used in various organic synthesis processes due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,4-Bis(trimethylsiloxy)-2-butene typically involves the reaction of butadiene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through a silylation process, where the trimethylsilyl groups are introduced to the butene backbone. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of (Z)-1,4-Bis(trimethylsiloxy)-2-butene can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(Z)-1,4-Bis(trimethylsiloxy)-2-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted butenes, depending on the specific reaction conditions and reagents used.
科学研究应用
(Z)-1,4-Bis(trimethylsiloxy)-2-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of silicon-based drugs and diagnostic agents.
Industry: The compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
作用机制
The mechanism of action of (Z)-1,4-Bis(trimethylsiloxy)-2-butene involves its ability to act as a silylating agent. The trimethylsiloxy groups can be transferred to other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
1,4-Bis(trimethylsiloxy)-2-butene: Similar structure but different stereochemistry.
1,4-Bis(trimethylsiloxy)-2-butene (E): The E-isomer of the compound.
1,4-Bis(trimethylsiloxy)-2-butene (Z): The Z-isomer of the compound.
Uniqueness
(Z)-1,4-Bis(trimethylsiloxy)-2-butene is unique due to its specific stereochemistry, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate in organic synthesis, offering distinct advantages over its isomers and other similar compounds.
属性
CAS 编号 |
61549-43-7 |
|---|---|
分子式 |
C10H24O2Si2 |
分子量 |
232.47 g/mol |
IUPAC 名称 |
trimethyl-[(Z)-4-trimethylsilyloxybut-2-enoxy]silane |
InChI |
InChI=1S/C10H24O2Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-8H,9-10H2,1-6H3/b8-7- |
InChI 键 |
CGHUMSBZDKNESK-FPLPWBNLSA-N |
手性 SMILES |
C[Si](C)(C)OC/C=C\CO[Si](C)(C)C |
规范 SMILES |
C[Si](C)(C)OCC=CCO[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14154515.png)
![N-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B14154516.png)
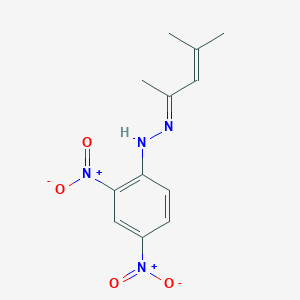
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)](/img/structure/B14154536.png)
![Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14154538.png)
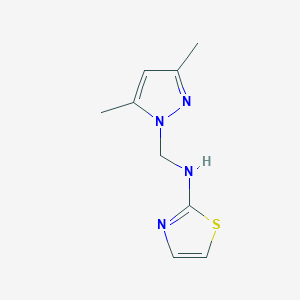
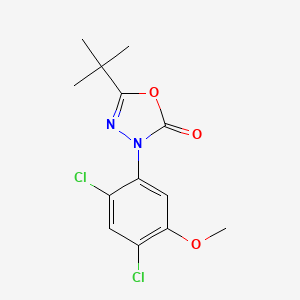
![5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14154549.png)
![1-(4-Fluorophenyl)-3-({3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}amino)pyrrolidine-2,5-dione](/img/structure/B14154551.png)
![4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B14154557.png)
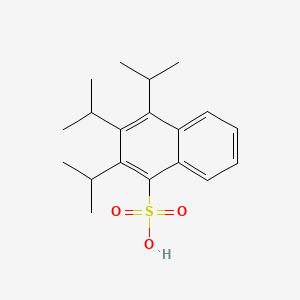
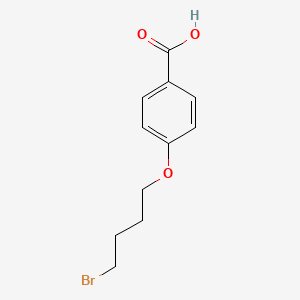
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14154579.png)
![1-[(E)-(3-methyl-4-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14154580.png)
